

structure-activity relationship (SAR) studies of 2,5-dichloro-4-hydroxypyridine analogs

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Compound of Interest

Compound Name: 2,5-Dichloro-4-hydroxypyridine

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Comparative Analysis of Pyridine-Urea Analogs as Potential Anticancer Agents

This guide provides a detailed comparison of a series of pyridine-urea derivatives and their structure-activity relationship (SAR) as potential anticancer agents. The data presented is based on studies evaluating their in vitro growth inhibitory activity against various cancer cell lines, with a particular focus on their effects on the MCF-7 breast cancer cell line and their potential mechanism of action through VEGFR-2 inhibition.

Data Presentation: Anticancer Activity of Pyridine-Urea Analogs

The in vitro antiproliferative activity of the synthesized pyridine-urea analogs was assessed against the MCF-7 breast cancer cell line. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency.

Compound ID	R-group	IC50 (µM)	IC50 (µM)	Mean	VEGFR-2 Inhibition IC50 (µM)[1]
		against MCF-7 (48h) [1]	against MCF-7 (72h) [1]	Growth Inhibition (%) - NCI 60-cell line screen[1]	
8b	4-chloro	2.01	0.95	43	5.0 ± 1.91
8d	4-methoxy	2.11	1.01	-	-
8e	4-methyl	0.22	0.11	49	3.93 ± 0.73
8g	2,4-dichloro	4.23	5.14	-	-
8h	3,4-dichloro	> 50	> 50	-	-
8i	2-chloro-4-nitro	2.56	1.22	-	-
8j	4-bromo	3.14	4.87	-	-
8l	4-trifluoromethyl	4.98	4.99	-	-
8m	4-nitro	15.2	13.1	-	-
8n	4-cyano	1.88	0.80	-	-
Doxorubicin	-	1.93	-	-	-
Sorafenib	-	-	-	-	-

Note: A lower IC50 value indicates higher potency. "-" indicates data not available.

Structure-Activity Relationship (SAR) Summary:

- Substitution at the 4-position of the phenylurea moiety significantly influences anticancer activity.

- Electron-donating groups, such as a methyl group (8e), demonstrated the highest potency against the MCF-7 cell line.[1]
- Electron-withdrawing groups, such as chloro (8b), cyano (8n), and methoxy (8d), also showed considerable activity.[1]
- Analogs with di-substitution on the phenyl ring (8g, 8h) or a nitro group (8m) exhibited reduced or no activity.[1]
- The most potent compounds against MCF-7 cells, 8b and 8e, also showed the highest mean growth inhibition in the NCI 60-cell line screen and were effective inhibitors of VEGFR-2.[1]

Experimental Protocols

The antiproliferative activity of the pyridine-urea analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

- Cell Culture: MCF-7 breast cancer cells were cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells were then treated with various concentrations of the pyridine-urea analogs for 48 and 72 hours.
- MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours.
- Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.
- IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Selected compounds were evaluated by the US National Cancer Institute (NCI) against a panel of approximately 60 human cancer cell lines from nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer). The screening was performed at a single high dose (10^{-5} M) to determine the percent growth inhibition.^[1]

The inhibitory activity of the most potent compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was determined using a kinase assay. This assay typically involves incubating the recombinant VEGFR-2 enzyme with the test compound and a substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified to determine the inhibitory effect of the compound.

Visualizations

Cell Culture and Preparation

MCF-7 Cell Culture

Seeding in 96-well plates

Compound Treatment and Incubation

Treatment with Pyridine-Urea Analogs

Incubation for 48h and 72h

MTT Assay and Data Analysis

MTT Addition and Formazan Formation

Solubilization

Absorbance Measurement

IC50 Calculation

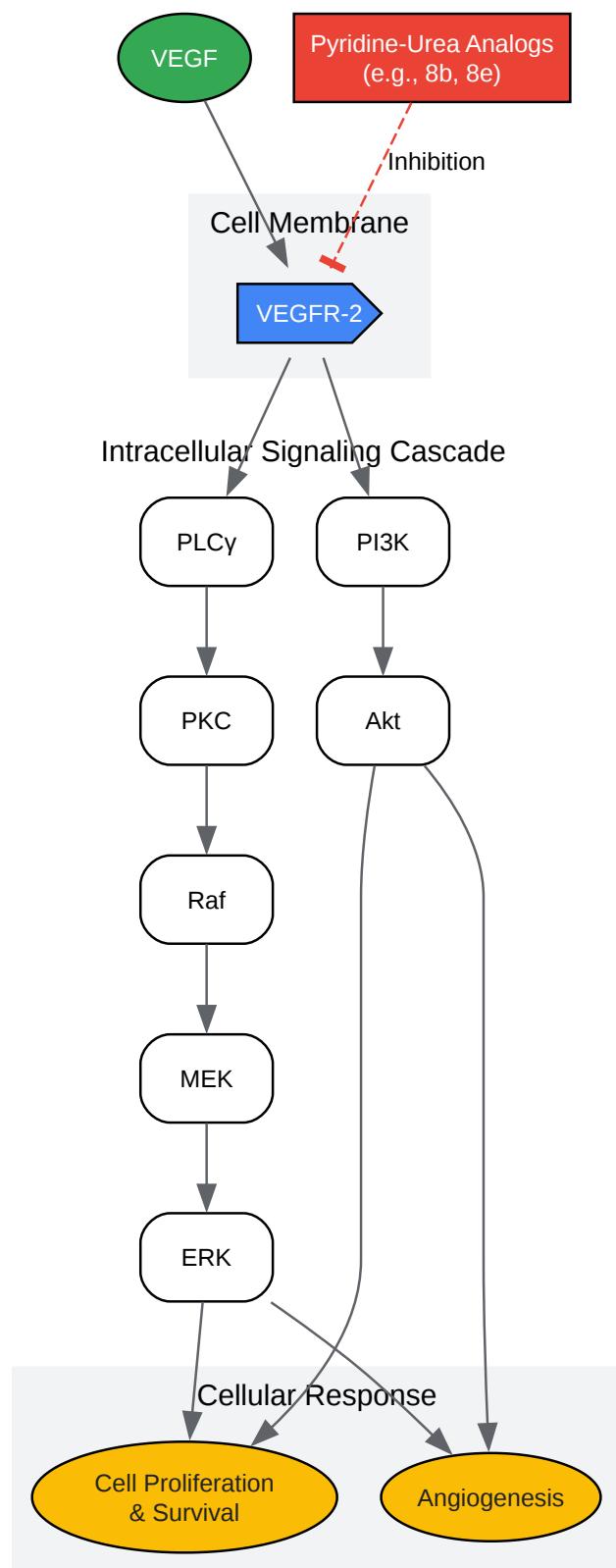
Further Evaluation

NCI 60-Cell Line Screening

VEGFR-2 Kinase Assay

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Caption: Workflow for evaluating the anticancer activity of pyridine-urea analogs.

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Caption: Proposed mechanism of action via VEGFR-2 signaling pathway inhibition.

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References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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